

An In-depth Technical Guide to 9-Tetradecen-5olide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9-Tetradecen-5-olide**, a fatty acid lactone. Due to the limited availability of data for this specific molecule, this guide combines known information with general characteristics of related macrocyclic lactones to offer a broader context for research and development.

Chemical Identity

CAS Number: 15456-70-9[1]

Synonyms:[2]

- 6-[(Z)-non-4-enyl]oxan-2-one
- 2H-PYRAN-2-ONE, TETRAHYDRO-6-(4-NONEN-1-YL)-
- 2H-PYRAN-2-ONE, TETRAHYDRO-6-(4-NONENYL)-
- 5-HYDROXY-9-TETRADECENOIC ACID .DELTA.-LACTONE
- 9-TETRADECENOIC ACID, 5-HYDROXY-, .DELTA.-LACTONE
- FEMA NO. 4448



Physicochemical Properties

A summary of the available quantitative data for **9-Tetradecen-5-olide** is presented in Table 1. This data is essential for understanding its physical behavior and for the design of experimental protocols.

Table 1: Physicochemical Properties of 9-Tetradecen-5-olide

Property	Value	Reference
Molecular Formula	C14H24O2	[3]
Molecular Weight	224.34 g/mol	[3]
Appearance	Colorless clear liquid (estimated)	[3]
Boiling Point	344.00 to 345.00 °C @ 760.00 mm Hg	[1]
Specific Gravity	0.92100 to 0.95200 @ 20.00 °C	[3]
Refractive Index	1.44500 to 1.47200 @ 20.00 °C	[3]
Flash Point	290.00 °F (143.10 °C) (estimated)	[3]
Solubility	Soluble in alcohol; Insoluble in water	[3]
logP (o/w)	4.063 (estimated)	[3]
Vapor Pressure	0.000067 mmHg @ 25.00 °C (estimated)	[3]

Synthesis and Analysis

Experimental Protocol: A General Synthetic Approach





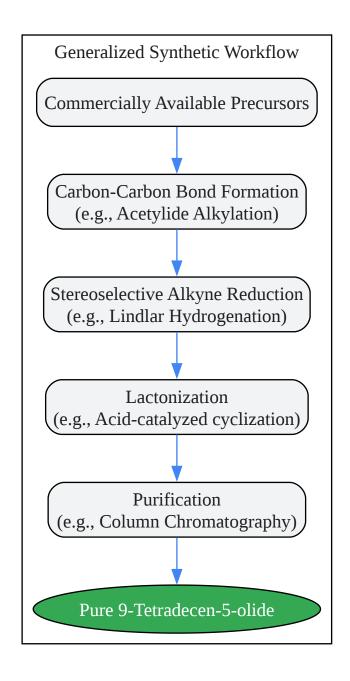


While a specific, detailed synthesis protocol for **9-Tetradecen-5-olide** is not readily available in the surveyed literature, a general approach can be inferred from the synthesis of similar unsaturated lactones, such as the sex pheromone of the Japanese beetle, (Z)-5-tetradecen-4-olide. A plausible retro-synthetic analysis suggests that the molecule can be constructed from simpler starting materials through key steps like carbon-carbon bond formation and stereoselective reduction, followed by lactonization.

A generalized experimental workflow for the synthesis is outlined below:

- Retrosynthetic Analysis: Deconstruct the target molecule into simpler, commercially available
 precursors. For 9-Tetradecen-5-olide, this would involve disconnecting the lactone to a
 hydroxy-alkynoic acid, which can be further broken down into a terminal alkyne and an
 electrophilic fragment containing the carboxylic acid precursor.
- Carbon-Carbon Bond Formation: Couple the chosen fragments. A common method is the alkylation of an acetylide with an alkyl halide or epoxide.
- Stereoselective Reduction: The internal alkyne is stereoselectively reduced to the
 corresponding (Z)-alkene. This is a critical step to establish the correct geometry of the
 double bond. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, is
 a standard method to achieve this cis-selectivity.
- Lactonization: The resulting hydroxy acid is cyclized to form the lactone ring. This can be
 achieved through various methods, such as acid catalysis (e.g., using p-toluenesulfonic acid)
 or by using coupling reagents that facilitate ester formation (e.g., Yamaguchi or Mitsunobu
 conditions).
- Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to isolate the desired 9-Tetradecen-5-olide from any remaining starting materials, reagents, or byproducts.





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A generalized workflow for the synthesis of **9-Tetradecen-5-olide**.

Experimental Protocol: Analytical Characterization

The identity and purity of synthesized or isolated **9-Tetradecen-5-olide** would be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for this purpose.



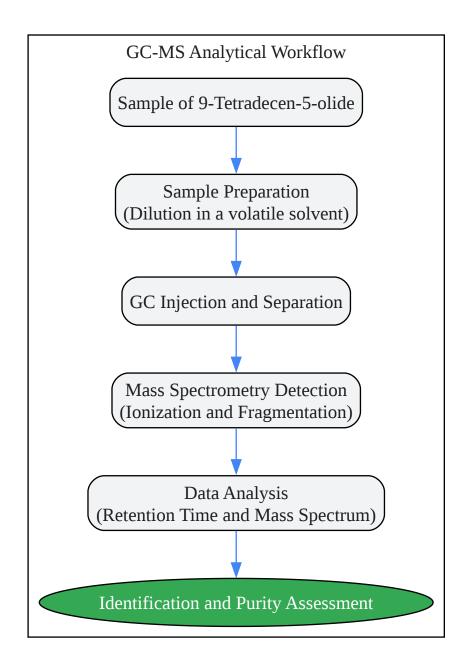




A typical GC-MS protocol would involve:

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- GC Separation: The sample is injected into the gas chromatograph, where it is vaporized.
 The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is typically used to ensure efficient separation.
- MS Detection and Analysis: As the separated components elute from the GC column, they
 enter the mass spectrometer. Here, they are ionized (typically by electron ionization), and the
 resulting charged fragments are separated based on their mass-to-charge ratio. The
 resulting mass spectrum provides a molecular fingerprint that can be used to identify the
 compound by comparing it to spectral libraries or by analyzing the fragmentation pattern. The
 retention time from the GC provides an additional layer of identification.





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A workflow for the analysis of **9-Tetradecen-5-olide** by GC-MS.

Biological Activity and Signaling Pathways General Biological Activity of Macrocyclic Lactones

Specific biological activity and signaling pathway information for **9-Tetradecen-5-olide** is not well-documented in publicly available literature. However, the broader class of macrocyclic



lactones is well-studied, particularly for their potent anthelmintic (anti-parasitic worm) properties.[4][5]

Macrocyclic lactones, such as ivermectin, act as positive allosteric modulators of glutamategated chloride channels (GluCls) in invertebrates.[4] These channels are crucial for neurotransmission in nematodes and arthropods.

The general mechanism of action is as follows:

- Binding to GluCls: The macrocyclic lactone binds to a site on the glutamate-gated chloride channel that is distinct from the glutamate binding site.
- Channel Opening: This binding potentiates the effect of glutamate, leading to the opening of the chloride channel.
- Chloride Influx: The opening of the channel allows for an influx of chloride ions into the neuron or muscle cell.
- Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane.
- Paralysis and Death: This hyperpolarization makes the neuron or muscle cell less excitable, leading to flaccid paralysis and eventual death of the parasite.

It is important to note that while this is the primary mechanism of action for many anthelmintic macrocyclic lactones, it is not confirmed to be the specific mechanism for **9-Tetradecen-5-olide**. Further research is required to elucidate its specific biological targets and signaling pathways.





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General mechanism of action for anthelmintic macrocyclic lactones.

Safety Information

There is limited specific toxicological data available for **9-Tetradecen-5-olide**. For a related compound, cis-9-Tetradecenyl acetate, the material is not classified as hazardous under GHS and is not mutagenic in the AMES test.[6] However, as with any chemical, appropriate safety precautions should be taken when handling **9-Tetradecen-5-olide**. It is recommended to avoid contact with skin and eyes and to prevent inhalation of mists or vapors.[6] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

9-Tetradecen-5-olide is a fatty acid lactone with defined physicochemical properties but limited publicly available data regarding its synthesis, biological activity, and specific experimental protocols. This guide has provided a summary of the known information and has drawn on data from related compounds to present a broader picture for researchers. Further investigation is needed to fully characterize its synthetic pathways, biological functions, and potential applications in drug development and other scientific fields. The provided generalized protocols and pathways should serve as a foundation for future research into this molecule.

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